4,5-Dimethoxybenzene-1,2-diol
Overview
Description
4,5-Dimethoxybenzene-1,2-diol is a member of methoxybenzenes and a member of phenols . It is a symmetric molecule with a very low molecular weight .
Molecular Structure Analysis
The molecular formula of 4,5-Dimethoxybenzene-1,2-diol is C8H10O4 . It has a molecular weight of 170.16 g/mol . The InChI representation of the molecule is InChI=1S/C8H10O4/c1-11-7-3-5 (9)6 (10)4-8 (7)12-2/h3-4,9-10H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dimethoxybenzene-1,2-diol include a molecular weight of 170.16 g/mol, a XLogP3-AA of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 170.05790880 g/mol, a monoisotopic mass of 170.05790880 g/mol, a topological polar surface area of 58.9 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 123 .Scientific Research Applications
1. Applications in Energy Storage
4-tertbutyl-1,2-dimethoxybenzene (TDB), a derivative of 4,5-Dimethoxybenzene-1,2-diol, has been studied for its potential use as a redox shuttle in overcharge protection of Li–LiFePO4 batteries. This compound, due to its solubility in organic polar electrolytes, offers a solution to the poor solubility of similar compounds and shows promise in enhancing the safety and efficiency of lithium batteries (Feng, Ai, Cao, & Yang, 2007).
2. Fluorescence Derivatization in Chromatography
2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene), synthesized from 4,5-Dimethoxybenzene-1,2-diol, has been used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This compound reacts selectively with aromatic aldehydes in acidic media and is helpful in sensitive detection of these compounds (Hara et al., 1994).
3. Electrocatalysis and Battery Technology
Research on 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), a related compound, has shown its potential as a redox shuttle additive for overcharge protection in lithium-ion batteries. Its solubility in carbonate-based electrolytes and structural properties make it an interesting candidate for improving the safety and lifespan of lithium-ion batteries (Zhang et al., 2010).
4. Development of Advanced Energy Materials
1,4-Dimethoxybenzene derivatives, including those related to 4,5-Dimethoxybenzene-1,2-diol, are considered for use as catholytes in non-aqueous redox flow batteries. Modifications like bicyclic substitutions have been explored to improve their chemical stability and solubility, contributing significantly to the development of efficient energy storage systems (Zhang et al., 2017).
5. Chemical Synthesis and Ligand Development
1,2-Dibromo-4,5-dimethoxybenzene, a compound related to 4,5-Dimethoxybenzene-1,2-diol, has been used as a platform for developing ditopic ligands. These ligands feature various chelating pockets, showcasing the compound's versatility in the field of organometallic chemistry and ligand synthesis (Chuong et al., 2013).
6. Analysis of Methylglyoxal in Biological Systems
Derivatives of 4,5-Dimethoxybenzene-1,2-diol have been utilized in the development of a liquid chromatographic fluorimetric assay for methylglyoxal, a compound of interest in chemical and biological systems. This application highlights the compound's utility in analytical chemistry, particularly in the detection and quantification of trace biological molecules (McLellan & Thornalley, 1992).
properties
IUPAC Name |
4,5-dimethoxybenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYWQJACGNQHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550030 | |
Record name | 4,5-Dimethoxybenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxybenzene-1,2-diol | |
CAS RN |
1664-27-3 | |
Record name | 4,5-Dimethoxybenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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